Febuxostat Acil Glucurónido

Descripción general

Descripción

Febuxostat Acil Glucurónido es un metabolito de Febuxostat, un inhibidor selectivo no púrico de la xantina oxidasa. Febuxostat se utiliza principalmente para controlar la hiperuricemia crónica en pacientes con gota . La forma acil glucurónido se produce a través de la conjugación de Febuxostat con ácido glucurónico, un proceso mediado por enzimas uridina difosfato-glucuronosiltransferasa .

Aplicaciones Científicas De Investigación

Pharmacological Insights

Febuxostat acyl glucuronide is formed through the hepatic metabolism of febuxostat and plays a crucial role in its pharmacological profile. This metabolite exhibits potent inhibition of organic anion transporters, particularly Organic Anion Transporter 3 (OAT3), which has implications for drug-drug interactions, especially with medications such as rivaroxaban .

Table 1: Pharmacokinetic Properties of Febuxostat and Its Metabolites

| Compound | Metabolism | Excretion | Key Features |

|---|---|---|---|

| Febuxostat | Hepatic (extensive) | Urine & feces | Non-purine xanthine oxidase inhibitor |

| Febuxostat Acyl Glucuronide | Glucuronidation | Urine (30%) | Potent OAT3 inhibitor; affects drug interactions |

| Hydroxylated Metabolites | Various pathways | Urine & feces | Contributes to overall pharmacokinetics |

Clinical Applications

Febuxostat is primarily indicated for the treatment of gout and hyperuricemia. Clinical studies have demonstrated its efficacy in lowering serum uric acid levels more effectively than allopurinol, especially in patients with renal impairment .

Case Study: Long-term Efficacy of Febuxostat

A five-year study evaluated the long-term effects of febuxostat on patients with gout. The findings revealed that 93% of subjects maintained serum uric acid levels below 6.0 mg/dL, significantly reducing gout flare-ups . The study highlighted the sustained efficacy of febuxostat, even in patients who had previously not responded to allopurinol.

Safety Profile and Drug Interactions

While febuxostat is generally well-tolerated, its acyl glucuronide metabolite may contribute to adverse reactions due to its interaction with other drugs. Notably, the risk of cardiovascular events has been observed, particularly in patients with pre-existing conditions .

Table 2: Reported Adverse Reactions Associated with Febuxostat

| Adverse Reaction | Incidence (%) |

|---|---|

| Liver function abnormalities | 3.5 |

| Diarrhea | 2.7 |

| Headache | 1.8 |

| Nausea | 1.7 |

| Rash | 1.5 |

Research Findings on Drug-Drug Interactions

Research indicates that febuxostat acyl glucuronide can influence the pharmacokinetics of co-administered drugs by inhibiting renal transporters. This interaction necessitates careful monitoring when prescribing febuxostat alongside other medications, particularly those that are substrates for OAT3 .

Mecanismo De Acción

El mecanismo de acción principal de Febuxostat Acil Glucurónido involucra su formación y posterior eliminación del cuerpo. La conjugación con ácido glucurónico aumenta la solubilidad de Febuxostat, facilitando su excreción a través de los riñones . La forma acil glucurónido también puede interactuar con macromoléculas biológicas a través de reacciones de transacilación, potencialmente influenciando la farmacocinética y farmacodinamia de Febuxostat .

Compuestos Similares:

Alopurinol Acil Glucurónido: Otro metabolito inhibidor de la xantina oxidasa.

Diclofenaco Acil Glucurónido: Un metabolito de fármaco antiinflamatorio no esteroideo.

Ibuprofeno Acil Glucurónido: Un metabolito común de fármacos analgésicos y antiinflamatorios.

Singularidad: this compound es único debido a su inhibición selectiva de la xantina oxidasa y su estructura no púrica. A diferencia de los análogos de purina como Alopurinol, Febuxostat y sus metabolitos no interfieren con el metabolismo de la purina, reduciendo el riesgo de ciertos efectos secundarios .

Análisis Bioquímico

Biochemical Properties

Febuxostat Acyl Glucuronide interacts with the enzyme xanthine oxidase (XO), inhibiting its activity . This interaction is crucial in the biochemical reaction that reduces the production of uric acid .

Cellular Effects

The effects of Febuxostat Acyl Glucuronide on cells are primarily related to its role in reducing uric acid production . By inhibiting XO, it influences cellular metabolism, particularly purine metabolism .

Molecular Mechanism

The molecular mechanism of Febuxostat Acyl Glucuronide involves the inhibition of XO . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels .

Temporal Effects in Laboratory Settings

The effects of Febuxostat Acyl Glucuronide over time in laboratory settings are related to its role in reducing uric acid levels

Metabolic Pathways

Febuxostat Acyl Glucuronide is involved in the metabolic pathway of purine metabolism . It interacts with the enzyme XO, a key enzyme in this pathway .

Transport and Distribution

Febuxostat Acyl Glucuronide is likely distributed within cells and tissues via standard metabolic processes

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Febuxostat Acil Glucurónido implica la conjugación enzimática de Febuxostat con ácido glucurónico. Esta reacción está típicamente catalizada por enzimas uridina difosfato-glucuronosiltransferasa como UGT1A1, UGT1A3, UGT1A9 y UGT2B7 . Las condiciones de reacción generalmente incluyen un ambiente acuoso a pH y temperatura fisiológicos para facilitar la actividad enzimática.

Métodos de producción industrial: La producción industrial de this compound sigue procesos enzimáticos similares pero a mayor escala. El proceso involucra el uso de biorreactores para mantener condiciones óptimas para la actividad enzimática, asegurando la conversión eficiente de Febuxostat a su forma acil glucurónido. El producto se purifica posteriormente mediante técnicas cromatográficas para lograr la pureza y concentración deseadas .

Análisis De Reacciones Químicas

Tipos de reacciones: Febuxostat Acil Glucurónido principalmente experimenta reacciones de hidrólisis y transacilación. La hidrólisis puede llevar a la descomposición del conjugado glucurónido, liberando el compuesto principal, Febuxostat, y ácido glucurónico .

Reactivos y condiciones comunes:

Hidrólisis: Típicamente ocurre en ambientes acuosos, a menudo catalizado por enzimas como la β-glucuronidasa.

Transacilación: Involucra el ataque nucleofílico por macromoléculas biológicas, lo que lleva a la transferencia del grupo acilo del glucurónido al nucleófilo.

Productos principales:

Hidrólisis: Produce Febuxostat y ácido glucurónico.

Transacilación: Resulta en la formación de macromoléculas aciladas y ácido glucurónico libre.

Comparación Con Compuestos Similares

Allopurinol Acyl Glucuronide: Another xanthine oxidase inhibitor metabolite.

Diclofenac Acyl Glucuronide: A nonsteroidal anti-inflammatory drug metabolite.

Ibuprofen Acyl Glucuronide: A common analgesic and anti-inflammatory drug metabolite.

Uniqueness: Febuxostat Acyl Glucuronide is unique due to its selective inhibition of xanthine oxidase and its non-purine structure. Unlike purine analogs such as Allopurinol, Febuxostat and its metabolites do not interfere with purine metabolism, reducing the risk of certain side effects .

Actividad Biológica

Febuxostat, a selective xanthine oxidase inhibitor, is primarily used in the management of gout by lowering serum uric acid levels. Its major metabolite, Febuxostat Acyl Glucuronide (Febuxostat AG), plays a significant role in its pharmacological effects and interactions. This article explores the biological activity of Febuxostat AG, including its mechanisms of action, pharmacokinetics, and clinical implications.

Febuxostat inhibits both xanthine dehydrogenase (XDH) and xanthine oxidase (XO), enzymes involved in uric acid production. By doing so, it effectively reduces serum uric acid levels, which is crucial in treating gout. The acyl glucuronide metabolite also exhibits biological activity, contributing to the overall efficacy of febuxostat.

Key Mechanisms:

- Inhibition of Xanthine Oxidoreductase (XOR) : Febuxostat binds to the molybdenum-pterin active site of XOR, leading to decreased production of uric acid .

- Reduction of Reactive Oxygen Species (ROS) : By inhibiting both forms of XOR, febuxostat reduces oxidative stress and inflammation associated with gout flares .

Pharmacokinetics

Febuxostat is rapidly absorbed after oral administration, with about 85% bioavailability. It undergoes extensive hepatic metabolism primarily via UDP-glucuronosyltransferase (UGT) enzymes, producing Febuxostat AG as a significant metabolite.

Key Pharmacokinetic Parameters:

- Absorption : Tmax ranges from 1 to 1.5 hours post-administration.

- Metabolism : Approximately 22-44% of the dose is metabolized to Febuxostat AG .

- Elimination : About 49% of the dose is recovered in urine, with Febuxostat AG accounting for approximately 30% .

- Half-life : The terminal elimination half-life is approximately 5 to 8 hours .

Biological Activity and Drug Interactions

Recent studies have highlighted the role of Febuxostat AG in drug-drug interactions, particularly its inhibition of organic anion transporters such as OAT3. This inhibition can affect the pharmacokinetics of co-administered drugs.

Findings from Recent Research:

- OAT3 Inhibition : Both febuxostat and its acyl glucuronide metabolite significantly inhibit OAT3-mediated transport, which may lead to increased plasma concentrations of drugs that are substrates for this transporter .

- Clinical Implications : The inhibition of OAT3 suggests potential interactions with drugs like enalaprilat, necessitating careful monitoring when these medications are prescribed together .

Case Studies and Clinical Findings

A five-year study assessing the long-term efficacy and safety of febuxostat therapy in patients with gout demonstrated significant reductions in serum uric acid levels and a decrease in gout flares.

Key Results from Clinical Studies:

- Efficacy : 93% of subjects maintained serum uric acid levels below 6.0 mg/dL after five years .

- Gout Flare Resolution : Nearly complete resolution of gout flares was observed among participants who completed the study .

- Safety Profile : The treatment was generally well-tolerated, with mild to moderate adverse events reported .

Summary Table of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~85% |

| Tmax | 1 - 1.5 hours |

| Metabolism | UGT enzymes (22-44%) |

| Urinary Excretion | 49% (30% as Febuxostat AG) |

| Half-life | 5 - 8 hours |

Propiedades

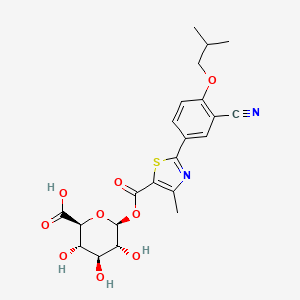

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXRMGPMLDOOKN-FVMGUFKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747779 | |

| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351692-92-6 | |

| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Febuxostat acyl glucuronide in the metabolism of Febuxostat?

A1: Febuxostat acyl glucuronide is a major metabolite of Febuxostat, a drug used to treat gout. Research indicates that after a single oral dose of radiolabeled Febuxostat, Febuxostat acyl glucuronide constitutes a significant portion of the administered dose found in excreta. [] This suggests that glucuronidation, a common metabolic pathway in the liver, plays a key role in the elimination of Febuxostat from the body. [] Understanding the metabolic fate of Febuxostat helps researchers assess its pharmacokinetic profile and potential drug interactions.

Q2: How does the metabolic profile of Febuxostat in plasma differ from that observed in excreta?

A2: While Febuxostat acyl glucuronide represents a major metabolite in excreta, plasma analysis at 4 hours post-dose reveals that unchanged Febuxostat still accounts for the majority of the drug present. [] This suggests that while glucuronidation contributes significantly to overall Febuxostat elimination, the parent drug itself remains the predominant form circulating in the bloodstream within the initial hours after administration. This information is crucial for understanding the active drug form reaching target tissues and its potential for pharmacological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.